Diethyl 2-(3-methylbut-3-enyl)propanedioate
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Overview
Description
It is a diethyl ester of propanedioic acid and features a 3-methylbut-3-enyl group attached to the central carbon atom of the propanedioate moiety . This compound is of interest due to its versatile reactivity and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-methylbut-3-enyl)propanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The process involves the formation of an enolate ion from diethyl malonate by treatment with a strong base such as sodium ethoxide in ethanol . The enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as 3-methylbut-3-enyl bromide, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process typically involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-methylbut-3-enyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-carbon position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Diethyl 2-(3-methylbut-3-enyl)propanedioate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(3-methylbut-3-enyl)propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds . This reactivity is exploited in malonic ester synthesis, where the compound acts as a nucleophile in substitution reactions to form substituted malonic esters .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound, diethyl malonate, lacks the 3-methylbut-3-enyl group and is used in similar synthetic applications.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic pathways.
Uniqueness
Diethyl 2-(3-methylbut-3-enyl)propanedioate is unique due to the presence of the 3-methylbut-3-enyl group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility in various chemical transformations .
Properties
Molecular Formula |
C12H20O4 |
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Molecular Weight |
228.28 g/mol |
IUPAC Name |
diethyl 2-(3-methylbut-3-enyl)propanedioate |
InChI |
InChI=1S/C12H20O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h10H,3,5-8H2,1-2,4H3 |
InChI Key |
XXFIWAJVJUCXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=C)C)C(=O)OCC |
Origin of Product |
United States |
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